molecular formula C34H28N2O2 B5202868 N,2-diphenyl-N-[4-(N-(2-phenylacetyl)anilino)phenyl]acetamide

N,2-diphenyl-N-[4-(N-(2-phenylacetyl)anilino)phenyl]acetamide

Cat. No.: B5202868
M. Wt: 496.6 g/mol
InChI Key: VUKGBFHIYRSDDG-UHFFFAOYSA-N
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Description

N,2-diphenyl-N-[4-(N-(2-phenylacetyl)anilino)phenyl]acetamide: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-diphenyl-N-[4-(N-(2-phenylacetyl)anilino)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Acylation Reaction: The initial step often involves the acylation of aniline derivatives with phenylacetyl chloride under basic conditions to form N-phenylacetylaniline intermediates.

    Coupling Reaction: The intermediate is then coupled with diphenylamine derivatives using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N,2-diphenyl-N-[4-(N-(2-phenylacetyl)anilino)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N,2-diphenyl-N-[4-(N-(2-phenylacetyl)anilino)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,2-diphenyl-N-[4-(N-(2-phenylacetyl)anilino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N,2-diphenyl-N-[4-(N-(2-phenylacetyl)anilino)phenyl]acetamide can be compared with other similar compounds, such as:

  • N,N-diphenyl-4-(pyridin-2-yl)aniline
  • N,2-diphenyl-N-{2-[(phenylacetyl)anilino]ethyl}acetamide

These compounds share structural similarities but differ in their specific functional groups and chemical properties

Properties

IUPAC Name

N,2-diphenyl-N-[4-(N-(2-phenylacetyl)anilino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N2O2/c37-33(25-27-13-5-1-6-14-27)35(29-17-9-3-10-18-29)31-21-23-32(24-22-31)36(30-19-11-4-12-20-30)34(38)26-28-15-7-2-8-16-28/h1-24H,25-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKGBFHIYRSDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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